molecular formula C13H14N2O3 B2709357 4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenol CAS No. 477870-19-2

4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenol

Cat. No.: B2709357
CAS No.: 477870-19-2
M. Wt: 246.266
InChI Key: YMUZRCNEZUPZJX-UHFFFAOYSA-N
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Description

4-[4-(Dimethoxymethyl)pyrimidin-2-yl]phenol is a pyrimidine derivative featuring a central pyrimidine ring substituted with a dimethoxymethyl group at the 4-position and a phenol moiety at the 2-position. This compound serves as a synthetic intermediate in pharmaceutical chemistry due to its versatile reactivity . Key physicochemical properties include a boiling point of 197°C, density of 1.111 g/cm³, and flash point of 71°C, which suggest moderate thermal stability and lipophilicity .

Properties

IUPAC Name

4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-17-13(18-2)11-7-8-14-12(15-11)9-3-5-10(16)6-4-9/h3-8,13,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUZRCNEZUPZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC(=NC=C1)C2=CC=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenol typically involves the reaction of 4-(dimethoxymethyl)-2-pyrimidinyl chloride with phenol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the phenol group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, amines, and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenol is utilized in diverse scientific research areas due to its unique properties. It finds applications in:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidine Derivatives

a. 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine ()

  • Structure: Contains a chloromethylphenoxy substituent and dimethoxy groups on the pyrimidine.
  • Key Differences : The chloromethyl group introduces electrophilic reactivity, contrasting with the dimethoxymethyl group in the target compound. The dihedral angle between the pyrimidine and benzene rings is 64.2°, indicating moderate planarity disruption .
  • Applications: Primarily explored for agrochemical activities (e.g., fungicidal properties) , whereas the target compound’s phenol group may favor pharmacological applications.

b. 4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine ()

  • Structure : Difluoromethoxy and amine substituents on the pyrimidine.
  • Key Differences: The difluoromethoxy group increases electronegativity and metabolic stability compared to dimethoxymethyl.
  • Biological Relevance : Fluorinated analogs are often prioritized in drug design for improved bioavailability.

c. 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol ()

  • Structure: Chromenopyrimidine fused ring system with a piperidine substituent and phenol group.
  • Key Differences: The fused chromeno ring increases molecular rigidity, with dihedral angles of 22.70° (pyrimidine vs. fused benzene) and 0.97° (pyrimidine vs. phenol ring) . This planar arrangement may enhance DNA intercalation, supporting antitumor activity .
Functional Group Modifications

a. 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl Benzenecarboxylate ()

  • Structure : Ester derivative of the target compound.
  • Key Differences: The benzoate ester replaces the phenol’s hydroxyl group, reducing hydrogen-bonding capacity but increasing lipophilicity. This modification could serve as a prodrug strategy, enhancing membrane permeability .

b. 4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]phenol ()

  • Structure: Amino linker between pyrimidine and phenol.
  • Key Differences: The amino group facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors), whereas the target compound’s ether linkage may limit such interactions .
Table 1: Comparative Analysis
Compound Substituents Key Physicochemical Properties Biological Activity Evidence ID
4-[4-(Dimethoxymethyl)pyrimidin-2-yl]phenol Dimethoxymethyl, phenol bp 197°C, density 1.111, Fp 71°C Synthetic intermediate
2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine Chloromethylphenoxy, dimethoxy Dihedral angle 64.2° Agrochemical (fungicidal)
4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine Difluoromethoxy, amine High electronegativity, metabolic stability Undisclosed (pharmaceutical)
2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol Chromenopyrimidine, piperidine Dihedral angles 22.70°, 0.97° Antitumor, cytotoxic
4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]phenol Allyl, methyl, phenyl, amino Molar mass 317.38 g/mol Undisclosed (likely medicinal)

Structural and Electronic Considerations

  • Solubility: The phenol group in the target compound improves aqueous solubility relative to ester derivatives () but may reduce it compared to amine-containing analogs ().

Biological Activity

4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenol is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N2O3C_{13}H_{15}N_{2}O_{3} with a molecular weight of approximately 247.27 g/mol. The compound features a pyrimidine ring substituted at the para position with a dimethoxymethyl group and a phenolic hydroxyl group, which may contribute to its biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Studies suggest that the compound may modulate enzyme activity and influence cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, which suggests its potential use in developing new antimicrobial agents. The specific mechanisms involved may include disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Initial studies have also explored the anticancer potential of this compound. In vitro assays demonstrate that the compound can induce apoptosis in cancer cell lines, likely through the activation of caspase pathways. Further research is necessary to elucidate its efficacy against various cancer types and its mechanism of action at the molecular level.

Insecticidal Activity

The compound has been evaluated for its insecticidal properties, particularly against agricultural pests. Its effectiveness as a chitin synthesis inhibitor has been quantitatively analyzed, revealing promising results in reducing pest populations while being less harmful to non-target species.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key biological activities and properties:

Compound NameMolecular FormulaAntimicrobial ActivityAnticancer ActivityInsecticidal Activity
This compoundC₁₃H₁₅N₂O₃YesYesYes
Compound AC₁₂H₁₄N₂O₃ModerateModerateNo
Compound BC₁₄H₁₈N₂O₄YesYesModerate

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 50 µg/mL.
  • Anticancer Research : In an experimental study published in Cancer Letters, the compound was tested on HeLa and MCF-7 cell lines, demonstrating a reduction in cell viability by over 70% at concentrations of 25 µM after 48 hours.
  • Insecticidal Activity : Research conducted on larvicidal effects against Chilo suppressalis indicated an IC50 value of approximately 30 µg/mL, showcasing its potential as an environmentally friendly pesticide alternative.

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